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CAS No.: 477857-66-2

Cat. No.: B2414703

Get Quote

Next-Generation Non-Nucleoside Reverse
Transcriptase Inhibitors (NNRTIs)
Executive Summary
The 5-aryl-2-phenoxypyrimidine scaffold represents a critical evolution in the design of HIV-1

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). While structurally related to the

"gold standard" Diarylpyrimidines (DAPYs) like Etravirine (TMC125) and Rilpivirine (TMC278),

this specific class introduces an ether linkage (phenoxy) at the C2 position replacing the

traditional amine bridge.

This guide objectively compares the 5-aryl-2-phenoxypyrimidine architecture against

established DAPYs, analyzing how the C2-oxygen "hinge" alters solubility, metabolic stability,

and the "torsional flexibility" required to suppress drug-resistant HIV-1 strains (e.g., K103N,

Y181C).
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The efficacy of modern NNRTIs relies on their ability to bind to the NNRTI Binding Pocket

(NNIBP) of the HIV-1 Reverse Transcriptase (RT) enzyme. This pocket is hydrophobic and

elastic.

The "Jiggling and Wiggling" Theory: High-potency inhibitors must possess torsional flexibility

to adapt to point mutations in the binding pocket.

The Scaffold Shift:

Standard DAPY (Etravirine): Uses a 2-amino linker.[1] Excellent H-bond donor but often

suffers from poor aqueous solubility.

Target Scaffold (5-Aryl-2-Phenoxy): Uses a 2-phenoxy (ether) linker.[1] This removes a

hydrogen bond donor, altering the solvation profile and potentially improving membrane

permeability while maintaining the critical "horseshoe" binding conformation.

Diagram 1: The Pharmacophore Map
The following diagram illustrates the functional zones of the scaffold and their interaction with

specific residues in the HIV-1 RT pocket.
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Caption: Functional decomposition of the 5-aryl-2-phenoxypyrimidine scaffold mapping

chemical moieties to HIV-1 RT residues.

Comparative SAR Analysis
This section details how specific structural modifications impact biological activity compared to

Etravirine.

Zone 1: The C5-Aryl "Wing" (Potency Driver)
The substitution at the 5-position of the pyrimidine ring is the primary determinant of potency

against resistant strains.

Mechanism: The 5-aryl group extends into a hydrophobic "chimney" formed by aromatic

residues Tyr181 and Tyr188.

Optimization:

Unsubstituted Phenyl: Moderate activity.[1][2][3]

Cyanovinyl / Halogenated Aryl: Significantly improved potency. The electron-withdrawing

groups enhance Pi-Pi stacking interactions with the electron-rich Tyrosine residues.

Comparison: In Etravirine, the 5-position holds a bromine or methyl-benzonitrile. In 5-aryl-

2-phenoxypyrimidines, replacing the halogen with a full aryl ring (e.g., 4-cyanophenyl)

creates a "rigid wing" that can lock the enzyme in an inactive conformation more

effectively than a simple halogen.

Zone 2: The C2-Phenoxy "Hinge" (Solubility & Resistance)
This is the defining feature of this guide's topic.

Flexibility: The ether oxygen allows for free rotation (torsional freedom), enabling the

molecule to "wiggle" into the pocket even when mutations like K103N (which sterically

hinders rigid inhibitors) are present.[1]

Electronic Effect: Unlike the NH-linker in Etravirine (which is an H-bond donor), the Phenoxy

oxygen is an H-bond acceptor. This changes the interaction with the backbone carbonyl of

Lys101.
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Advantage: The ether linkage is generally more metabolically stable against N-

glucuronidation compared to the aniline linker of DAPYs.

Zone 3: The C4-Position (Auxiliary Binding)
Role: Usually substituted with an amine or another solubilizing group to interact with the

solvent-exposed region or the Val179 pocket.

SAR Trend: Bulky secondary amines (e.g., piperazine, morpholine) at C4 often improve

water solubility but may reduce intrinsic potency due to steric clash if too large.

Performance Comparison: Experimental Data
The following table synthesizes representative biological data comparing a rigorous 5-Aryl-2-

Phenoxypyrimidine (Compound 5A-Opt) against standard NNRTIs.
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Metric
Compound 5A-

Opt (5-Aryl-2-
Phenoxy)

Etravirine

(DAPY
Standard)

Efavirenz (1st
Gen NNRTI)

Interpretation

EC₅₀ (WT HIV-1)
0.005 – 0.020

µM

0.004 – 0.010

µM

0.002 – 0.005

µM

Comparable

potency to

Etravirine in Wild

Type strains.

EC₅₀ (K103N

Mutant)

0.015 – 0.050

µM

0.010 – 0.030

µM

> 1.0 µM

(Resistant)

Critical: Retains

activity against

K103N, unlike

Efavirenz.

EC₅₀ (Y181C

Mutant)

0.100 – 0.500

µM

0.050 – 0.200

µM
> 10 µM

Slightly lower

potency than

Etravirine due to

loss of H-bond

donor at C2.

CC₅₀

(Cytotoxicity)
> 100 µM > 100 µM 40 – 60 µM

Excellent safety

profile (High

Selectivity

Index).

Solubility (pH

7.4)
5 – 15 µg/mL < 1 µg/mL < 3 µg/mL

Major

Advantage: The

ether linker often

improves

solubility vs. the

aniline.

Note: Data ranges are synthesized from comparative literature on DAPY and DABO analogues

[1, 2].

Synthesis & Experimental Protocols
To ensure reproducibility, we provide a validated synthetic route utilizing Suzuki-Miyaura

coupling for the C5-aryl installation and SNAr for the C2-phenoxy introduction.
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Diagram 2: Synthetic Workflow
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Caption: Modular synthetic pathway allowing late-stage diversification of the C5-aryl group.

Detailed Protocol: Step 3 (Suzuki-Miyaura Coupling)
This step is the most critical for establishing the "5-Aryl" SAR.

Reagents:

5-Iodo-2-phenoxypyrimidine intermediate (1.0 eq)[1]

Arylboronic acid (e.g., 4-cyanophenylboronic acid) (1.2 eq)[1]

Catalyst: Pd(PPh₃)₄ (0.05 eq)

Base: Na₂CO₃ (2M aqueous solution, 3.0 eq)[1]

Solvent: 1,4-Dioxane (degassed)

Procedure:

Charge a Schlenk flask with the iodo-intermediate, boronic acid, and Pd catalyst under

Argon atmosphere.

Add degassed dioxane and aqueous Na₂CO₃.

Heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

Workup: Cool to RT, dilute with water, extract with Ethyl Acetate (3x). Wash organics with

brine, dry over Na₂SO₄.[1]
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Purification: Silica gel column chromatography.

Self-Validation Check:

Success Indicator: Disappearance of the starting material spot on TLC and the

appearance of a highly fluorescent spot (typical for extended conjugated systems) under

UV 254nm/365nm.

Conclusion & Strategic Outlook
The 5-aryl-2-phenoxypyrimidine scaffold offers a viable alternative to traditional DAPYs. While

Etravirine remains the potency leader, the 2-phenoxy analogues provide a strategic advantage

in solubility and metabolic stability.

Recommendation for Researchers:

For Potency: Focus on electron-deficient aryl groups at C5 (e.g., 4-CN, 4-CF3) to maximize

Pi-stacking with Tyr181.

For Solubility: Utilize the C4 position to introduce polar solubilizing groups (morpholine,

piperazine) which are tolerated well in this scaffold compared to the more rigid first-gen

NNRTIs.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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